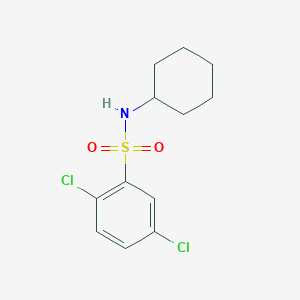
2,5-dichloro-N-cyclohexylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-cyclohexylbenzenesulfonamide, also known as DCB, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. DCB is a sulfonamide derivative that is primarily used as a carbonic anhydrase inhibitor and has been extensively studied for its role in various biochemical and physiological processes.
Wirkmechanismus
2,5-dichloro-N-cyclohexylbenzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase enzymes, binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the production of bicarbonate ions, which can have various physiological effects depending on the specific tissue or organ being affected.
Biochemische Und Physiologische Effekte
2,5-dichloro-N-cyclohexylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure in the eye, and the suppression of seizures in animal models. 2,5-dichloro-N-cyclohexylbenzenesulfonamide has also been studied for its potential role in cancer treatment, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dichloro-N-cyclohexylbenzenesulfonamide has several advantages for use in lab experiments, including its ability to inhibit carbonic anhydrase enzymes and its potential applications in the treatment of various diseases. However, 2,5-dichloro-N-cyclohexylbenzenesulfonamide also has limitations, such as its potential toxicity and the need for careful handling and disposal due to its hazardous properties.
Zukünftige Richtungen
There are several future directions for research on 2,5-dichloro-N-cyclohexylbenzenesulfonamide, including the development of new synthesis methods for 2,5-dichloro-N-cyclohexylbenzenesulfonamide and its derivatives, the exploration of its potential applications in the treatment of various diseases, and the investigation of its mechanisms of action and physiological effects in different tissues and organs. Additionally, the development of new drug delivery systems and formulations for 2,5-dichloro-N-cyclohexylbenzenesulfonamide could improve its efficacy and reduce its potential toxicity.
Synthesemethoden
2,5-dichloro-N-cyclohexylbenzenesulfonamide can be synthesized through a variety of methods, including the reaction of cyclohexylamine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or chromatography techniques to obtain a pure form of 2,5-dichloro-N-cyclohexylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-cyclohexylbenzenesulfonamide has been used extensively in scientific research due to its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various biological processes such as acid-base balance, respiration, and ion transport. 2,5-dichloro-N-cyclohexylbenzenesulfonamide has been studied for its potential applications in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
CAS-Nummer |
88522-14-9 |
|---|---|
Produktname |
2,5-dichloro-N-cyclohexylbenzenesulfonamide |
Molekularformel |
C12H15Cl2NO2S |
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
2,5-dichloro-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |
InChI-Schlüssel |
YHZGWKIBDJJAQG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
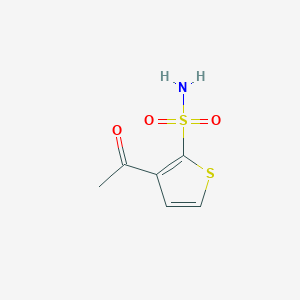

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
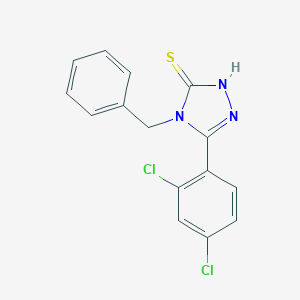
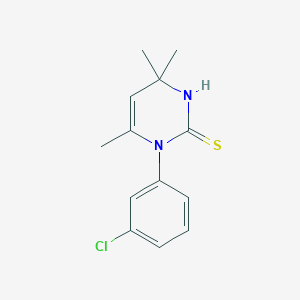
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
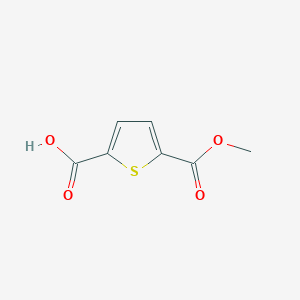
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
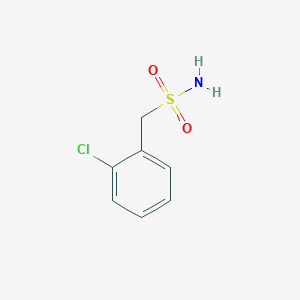
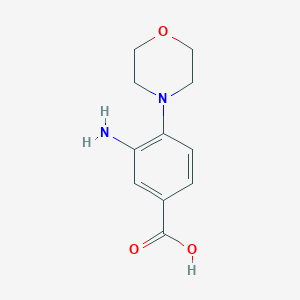
![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)